molecular formula C22H32N2O10S B11954545 3',5'-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate

3',5'-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate

Cat. No.: B11954545
M. Wt: 516.6 g/mol
InChI Key: FQWRVSJRQIAPRK-UHFFFAOYSA-N
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Description

3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate is a chemical compound with the molecular formula C22H32N2O10S and a molecular weight of 516.572 g/mol This compound is known for its unique structure, which includes both hydroxyl and isopropylamino groups attached to an acetophenone core

Preparation Methods

Chemical Reactions Analysis

3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.

    Substitution: The isopropylamino group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the isopropylamino group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H32N2O10S

Molecular Weight

516.6 g/mol

IUPAC Name

1-(3,5-dihydroxyphenyl)-2-(propan-2-ylamino)ethanone;sulfuric acid

InChI

InChI=1S/2C11H15NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h2*3-5,7,12-14H,6H2,1-2H3;(H2,1,2,3,4)

InChI Key

FQWRVSJRQIAPRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(=O)C1=CC(=CC(=C1)O)O.CC(C)NCC(=O)C1=CC(=CC(=C1)O)O.OS(=O)(=O)O

Origin of Product

United States

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